molecular formula C12H16N5O7P B15217498 3'-O-Acetyl-2'-deoxyadenosine 5'-(dihydrogen phosphate) CAS No. 90290-65-6

3'-O-Acetyl-2'-deoxyadenosine 5'-(dihydrogen phosphate)

Cat. No.: B15217498
CAS No.: 90290-65-6
M. Wt: 373.26 g/mol
InChI Key: LYWLYFBMOCRPIN-DJLDLDEBSA-N
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Description

3'-O-Acetyl-2'-deoxyadenosine 5'-(dihydrogen phosphate) (CAS 90290-65-6) is a chemically modified deoxyadenosine monophosphate (dAMP) derivative of significant value in nucleic acid chemistry and biochemical research. This compound features a protective acetyl group at the 3' position of the sugar moiety and a 5'-monophosphate group . The 3'-O-acetyl group is a critical functional handle that enhances the compound's stability and directs subsequent chemical reactions, making it a vital building block in the synthetic synthesis of more complex nucleoside analogs and oligonucleotides . In scientific research, this derivative is employed to study DNA replication and repair mechanisms and is investigated for its potential as an antiviral or anticancer agent . Its mechanism of action is hypothesized to involve incorporation into nucleic acid chains, where the acetyl and phosphate groups can influence interactions with enzymes like polymerases, potentially inhibiting viral replication or inducing apoptosis in cancer cells . The synthetic preparation typically begins with 2'-deoxyadenosine, involving acetylation of the 3' hydroxyl group with acetic anhydride followed by phosphorylation of the 5' hydroxyl group . Researchers can confirm the structural integrity of the compound using analytical techniques including NMR spectroscopy and mass spectrometry . For optimal stability, this product should be stored according to the manufacturer's recommended conditions. Please note that this product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

CAS No.

90290-65-6

Molecular Formula

C12H16N5O7P

Molecular Weight

373.26 g/mol

IUPAC Name

[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] acetate

InChI

InChI=1S/C12H16N5O7P/c1-6(18)23-7-2-9(24-8(7)3-22-25(19,20)21)17-5-16-10-11(13)14-4-15-12(10)17/h4-5,7-9H,2-3H2,1H3,(H2,13,14,15)(H2,19,20,21)/t7-,8+,9+/m0/s1

InChI Key

LYWLYFBMOCRPIN-DJLDLDEBSA-N

Isomeric SMILES

CC(=O)O[C@H]1C[C@@H](O[C@@H]1COP(=O)(O)O)N2C=NC3=C(N=CN=C32)N

Canonical SMILES

CC(=O)OC1CC(OC1COP(=O)(O)O)N2C=NC3=C(N=CN=C32)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-O-Acetyl-2’-deoxyadenosine 5’-(dihydrogen phosphate) typically involves multiple steps. One common method starts with 2’-deoxyadenosine as the precursor. The hydroxyl group at the 3’ position is acetylated using acetic anhydride in the presence of a base such as pyridine. The 5’ hydroxyl group is then phosphorylated using a phosphorylating agent like phosphorus oxychloride (POCl3) or a similar reagent under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3’-O-Acetyl-2’-deoxyadenosine 5’-(dihydrogen phosphate) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3’-O-Acetyl-2’-deoxyadenosine 5’-(dihydrogen phosphate) has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.

    Biology: Studied for its role in DNA replication and repair mechanisms.

    Medicine: Investigated for its potential as an antiviral or anticancer agent.

    Industry: Utilized in the development of diagnostic tools and assays

Mechanism of Action

The mechanism of action of 3’-O-Acetyl-2’-deoxyadenosine 5’-(dihydrogen phosphate) involves its incorporation into DNA or RNA chains during replication or transcription. The acetyl and phosphate groups can influence the compound’s interaction with enzymes and other molecular targets, potentially leading to the inhibition of viral replication or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Key Differences

The table below highlights critical differences between 3'-O-Acetyl-2'-deoxyadenosine 5'-(dihydrogen phosphate) and related nucleoside derivatives:

Compound Name Structural Modifications Molecular Formula Molecular Weight (g/mol) Key Biological/Chemical Properties References
3'-O-Acetyl-2'-deoxyadenosine 5'-(dihydrogen phosphate) 3'-O-Acetyl, 5'-monophosphate C₁₂H₁₆N₅O₈P 393.26 Enhanced lipophilicity; potential resistance to phosphatases
2'-Deoxyadenosine 5'-monophosphate (dAMP) Unmodified dAMP C₁₀H₁₄N₅O₆P 331.22 Substrate for kinases; precursor in DNA synthesis
3'-Phosphate-2'-deoxyadenosine-5'-triphosphate 3'-phosphate, 5'-triphosphate C₁₀H₁₇N₅O₁₅P₄ 571.2 Used in enzymatic studies; high charge state
2'-Deoxy-2'-fluoroadenosine 5'-phosphate 2'-F substitution, 5'-monophosphate C₁₀H₁₃FN₅O₆P 349.21 Antiviral activity; enhanced metabolic stability
3'-Amino-3'-deoxyadenosine 5'-triphosphate 3'-NH₂ substitution, 5'-triphosphate C₁₀H₁₆N₆O₁₂P₃ 523.18 Potent RNA polymerase inhibitor (Ki = 2.3 µM)
Enzymatic Interactions
  • Comparison with 3'-Amino analog: The 3'-amino-3'-deoxyadenosine 5'-triphosphate exhibits strong inhibition of RNA polymerase (Ki = 2.3 µM) due to its charged NH₂ group, whereas the acetyl group in the user’s compound may reduce electrostatic interactions but improve membrane permeability .
Pinocytosis and Cellular Uptake
  • Studies on adenosine derivatives (e.g., 3',5'-cyclic adenosine phosphate) show that phosphate positioning significantly impacts vesicle formation in macrophages. The 5'-monophosphate in the user’s compound may support moderate pinocytic activity compared to triphosphates or cyclic derivatives .
Antiviral and Stability Profiles
  • The 2'-fluoro analog (2'-deoxy-2'-fluoroadenosine 5'-phosphate) demonstrates enhanced stability against nucleases and antiviral properties, attributed to fluorine’s electronegativity. In contrast, the 3'-O-acetyl group in the user’s compound may confer resistance to hydrolysis but requires metabolic deacetylation for activation .

Biological Activity

3'-O-Acetyl-2'-deoxyadenosine 5'-(dihydrogen phosphate) is a nucleotide derivative that has garnered attention for its potential biological activities. This compound, also known as N-Acetyl-3'-O-acetyl-2'-deoxyadenosine 5'-(dihydrogen phosphate), plays a significant role in various biochemical pathways and cellular processes. Understanding its biological activity is crucial for exploring therapeutic applications and its role in cellular metabolism.

  • Molecular Formula : C12H16N5O7P
  • Molecular Weight : 345.25 g/mol
  • Synonyms : 3'-O-Acetyl-2'-deoxyadenosine 5'-(dihydrogen phosphate), N6,3'-O-DIACETYL-2'-deoxyadenosine.

The biological activity of 3'-O-Acetyl-2'-deoxyadenosine 5'-(dihydrogen phosphate) is primarily mediated through its interactions with various enzymes and cellular components:

  • Nucleotide Metabolism : This compound is involved in nucleotide metabolism, particularly in the phosphorylation and dephosphorylation processes essential for DNA and RNA synthesis. It can act as a substrate for kinases, influencing ATP levels within the cell .
  • Signal Transduction : The compound may participate in signaling pathways by acting as a second messenger. Its structure allows it to mimic adenosine triphosphate (ATP), potentially influencing pathways that regulate cell growth and apoptosis .
  • Enzymatic Interactions : Studies indicate that 3'-O-Acetyl-2'-deoxyadenosine can inhibit certain enzymes, such as ribonucleotide reductase, which is crucial for DNA synthesis. This inhibition could lead to reduced cell proliferation, making it a candidate for cancer therapeutics .

Biological Studies and Case Reports

Several studies have investigated the biological effects of this compound:

  • Cytotoxicity Assays : In vitro assays have shown that 3'-O-Acetyl-2'-deoxyadenosine exhibits cytotoxic effects on various cancer cell lines. For instance, it has been reported to induce apoptosis in leukemia cells by activating caspase pathways .
  • Antiviral Activity : Research indicates that this compound possesses antiviral properties, particularly against certain strains of viruses by inhibiting viral replication mechanisms .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
CytotoxicityInduces apoptosis in cancer cells
AntiviralInhibits viral replication
Enzyme InhibitionInhibits ribonucleotide reductase

Research Findings

Recent research has highlighted the potential applications of 3'-O-Acetyl-2'-deoxyadenosine in therapeutic contexts:

  • Cancer Therapy : The compound's ability to inhibit cell proliferation makes it a candidate for further development in cancer treatment regimens. Studies suggest that combining it with existing chemotherapeutic agents may enhance efficacy .
  • Viral Infections : Its antiviral properties could be harnessed in developing treatments for viral infections, especially where current therapies are ineffective due to resistance .
  • Biochemical Pathway Modulation : The compound's influence on nucleotide metabolism suggests it could be used to manipulate metabolic pathways in research settings, providing insights into cellular processes .

Q & A

Basic: What are the key considerations for synthesizing 3'-O-Acetyl-2'-deoxyadenosine 5'-(dihydrogen phosphate) in laboratory settings?

Answer:
Synthesis typically involves phosphorylation of 2'-deoxyadenosine derivatives, followed by selective acetylation at the 3'-hydroxyl group. Key steps include:

  • Phosphorylation : Use enzymatic methods (e.g., kinase-mediated phosphorylation) or chemical phosphorylation with reagents like POCl₃ in anhydrous conditions to introduce the 5'-phosphate group .
  • Acetylation : Protect the 3'-OH group using acetylating agents (e.g., acetic anhydride in pyridine), ensuring regioselectivity by optimizing reaction time and temperature to minimize side reactions .
  • Purification : Employ reverse-phase HPLC or ion-exchange chromatography to isolate the product, confirmed via ³¹P NMR to verify phosphate integrity and LC-MS for molecular weight validation .

Basic: How can researchers confirm the structural integrity of 3'-O-Acetyl-2'-deoxyadenosine 5'-(dihydrogen phosphate)?

Answer:
Structural validation requires a multi-technique approach:

  • NMR Spectroscopy : ¹H NMR identifies sugar proton environments (e.g., 3'-O-acetyl peak at δ 2.0–2.2 ppm), while ³¹P NMR confirms phosphate group presence (δ -2 to +5 ppm) .
  • Mass Spectrometry : High-resolution LC-MS or MALDI-TOF detects the molecular ion (expected m/z ≈ 409.2) and fragmentation patterns to confirm the acetyl and phosphate moieties .
  • Enzymatic Digestion : Treat with alkaline phosphatase to cleave the 5'-phosphate, followed by TLC to observe deacetylated byproducts, ensuring no residual phosphorylation .

Advanced: How should researchers address contradictory stability data for this compound under varying buffer conditions?

Answer:
Discrepancies often arise from pH sensitivity and buffer composition:

  • pH Optimization : Stability studies in Tris-HCl (pH 7.5–8.5) vs. acetate buffers (pH 4.5–5.5) reveal hydrolysis of the 3'-acetyl group under alkaline conditions. Use near-neutral buffers (e.g., HEPES, pH 7.0) to balance phosphate and acetyl stability .
  • Chelating Agents : Include EDTA (1–5 mM) to mitigate metal-catalyzed degradation, particularly in divalent cation-rich buffers .
  • Temperature Control : Store at ≤ -20°C in lyophilized form; avoid freeze-thaw cycles, as ice crystal formation accelerates decomposition .

Advanced: What experimental strategies are effective for studying enzymatic interactions involving this compound?

Answer:

  • Kinetic Assays : Use stopped-flow spectrophotometry or radioactive labeling (³²P-phosphate) to monitor incorporation into DNA/RNA by polymerases. Compare activity with non-acetylated analogs to assess steric effects of the 3'-O-acetyl group .
  • Crystallography : Co-crystallize the compound with DNA polymerase I (Klenow fragment) to resolve binding interactions; the acetyl group may induce conformational changes in the active site .
  • Competition Experiments : Introduce ATP or dATP in excess to determine substrate specificity ratios, quantifying inhibition constants (Kᵢ) via Lineweaver-Burk plots .

Basic: What are the recommended storage conditions to preserve the compound’s activity?

Answer:

  • Lyophilization : Store desiccated at -20°C to prevent hydrolysis; reconstitute in nuclease-free water or low-ionic-strength buffers (e.g., 10 mM ammonium acetate) .
  • Avoid Light Exposure : Protect from UV light to prevent photodegradation of the adenine ring .
  • Short-Term Use : Aliquot working solutions and use within 24 hours when stored at 4°C to minimize enzymatic or chemical degradation .

Advanced: How can researchers resolve discrepancies in phosphorylation efficiency during synthesis?

Answer:
Contradictions may stem from competing reactions:

  • Reagent Purity : Ensure anhydrous conditions for chemical phosphorylation; trace water quenches POCl₃, reducing yield. Use molecular sieves or freshly distilled solvents .
  • Enzyme Batch Variability : Pre-screen kinase activity (e.g., T4 polynucleotide kinase) using a control substrate (e.g., dATP) and adjust ATP cofactor concentrations to optimize phosphorylation .
  • Side Product Analysis : Use 2D-TLC (cellulose plates with isobutyric acid/NH₄OH solvent) to detect unreacted starting material or acetyl migration byproducts .

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